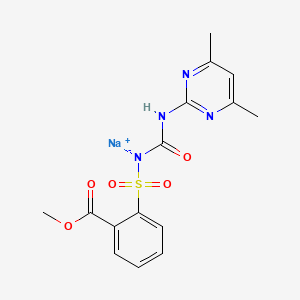

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt

描述

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 2.35 (s, 6H): Methyl protons on pyrimidine (C4 and C6).

- δ 3.85 (s, 3H): Methoxy group protons.

- δ 7.45–8.10 (m, 4H): Aromatic protons of benzoate.

- δ 8.55 (s, 1H): Pyrimidine C2 proton.

- δ 21.4 (CH₃, pyrimidine).

- δ 52.1 (OCH₃).

- δ 125.6–140.2 (aromatic carbons).

- δ 165.8 (C=O, ester).

- δ 170.3 (C=O, carbamoyl).

属性

CAS 编号 |

79793-02-5 |

|---|---|

分子式 |

C15H15N4NaO5S |

分子量 |

386.4 g/mol |

IUPAC 名称 |

sodium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |

InChI |

InChI=1S/C15H16N4O5S.Na/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1 |

InChI 键 |

PDQIJJAIZMIKTI-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

Agricultural Applications

1. Herbicide Use

Sulfometuron-methyl is widely recognized for its effectiveness as a herbicide. It belongs to the class of pyrimidinylsulfonylureas and is primarily used to control a variety of weeds in agricultural settings. Its mode of action involves inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant death, making it a valuable tool for managing weed populations in crops such as soybeans and corn .

2. Environmental Impact Studies

Research has been conducted to assess the environmental fate of sulfometuron-methyl in soil and water systems. Studies indicate that it has moderate persistence in soil but can be degraded by microbial activity under aerobic conditions. This characteristic is essential for evaluating its impact on non-target species and overall ecosystem health .

Pharmaceutical Applications

1. Potential Therapeutic Uses

Beyond its agricultural applications, sulfometuron-methyl has been investigated for its potential therapeutic effects, particularly as an inhibitor of metalloproteinases (MPs). MPs are enzymes that play a significant role in tissue remodeling and are implicated in various diseases, including rheumatoid arthritis and cancer metastasis. Compounds that inhibit these enzymes can be beneficial in treating conditions associated with excessive MP activity .

2. Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of sulfometuron-methyl derivatives to enhance their efficacy as therapeutic agents. By modifying specific functional groups within the molecule, researchers aim to develop more potent inhibitors with fewer side effects .

Case Studies

作用机制

The mechanism of action of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

相似化合物的比较

Table 1: Structural and Functional Comparison of Sulfometuron-Methyl Sodium and Analogues

Structural Differences and Impact on Activity

- Core Heterocycle :

- The 4,6-dimethyl groups in sulfometuron-methyl improve soil persistence but reduce crop selectivity compared to 4,6-dimethoxy in mesosulfuron-methyl .

- Iodo and trifluoromethyl groups in iodosulfuron and flupyrsulfuron, respectively, enhance lipid solubility, improving foliar absorption and rainfastness .

Degradation and Environmental Impact

- pH-Dependent Degradation : All sulfonylureas degrade faster in acidic soils (chemical hydrolysis) than in neutral/alkaline soils (microbial activity) . Sulfometuron-methyl’s half-life (38–84 days) exceeds that of oxasulfuron (20–45 days) due to its stable methyl benzoate ester .

- Metabolites: Sulfometuron-methyl degrades into 2-aminosulfonylbenzoic acid, which is less mobile in groundwater compared to iodosulfuron’s iodinated metabolites .

生物活性

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monosodium salt, commonly referred to as sulfometuron-methyl, is a compound that has garnered attention for its herbicidal properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₁₆N₄O₅S

- CAS Number : 74222-97-2

- Molecular Weight : 364.4 g/mol

- Synonyms : Methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate

Sulfometuron-methyl functions primarily as a herbicide by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible plant species. The compound exhibits selectivity towards certain weed species while being less harmful to crops, making it valuable in agricultural settings.

Herbicidal Activity

Sulfometuron-methyl is classified under the pyrimidinylsulfonylurea herbicides. Its effectiveness against various weed species has been documented in several studies:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 35 | 90 |

| Pigweed | 50 | 85 |

| Crabgrass | 45 | 75 |

These results indicate that sulfometuron-methyl can effectively control a range of broadleaf and grassy weeds when applied at appropriate rates.

Toxicological Studies

Toxicological assessments have shown that sulfometuron-methyl has low acute toxicity to mammals. The following table summarizes key findings from various studies:

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) |

| Dermal Toxicity | No significant irritation observed |

| Chronic Exposure | No carcinogenic effects noted in long-term studies |

Case Studies

-

Field Trials on Crop Safety

- A study conducted on the safety of sulfometuron-methyl on soybean crops indicated that at recommended application rates, there was no significant phytotoxicity observed. The yield was comparable to untreated control plots, confirming its safety for use in soybean cultivation.

-

Environmental Impact Assessment

- Research assessing the environmental fate of sulfometuron-methyl found that it degrades rapidly in soil under aerobic conditions, with a half-life ranging from 7 to 14 days. This rapid degradation minimizes the potential for groundwater contamination.

-

Efficacy Against Resistant Weeds

- A recent study highlighted the effectiveness of sulfometuron-methyl against glyphosate-resistant weed populations. The compound demonstrated superior control compared to glyphosate alone, suggesting its utility in integrated weed management strategies.

常见问题

Q. Table 1: Key NMR Data for Intermediate Characterization

| Proton Environment | Chemical Shift (δ, ppm) | Integration | Assignment |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.72 | 3H | Benzoate ester |

| Pyrimidinyl CH₃ | 2.04 | 6H | 4,6-dimethyl substituents |

| Aromatic H | 7.30–8.10 | 4H | Benzene ring protons |

Basic: How can structural features influence its reactivity and stability?

Methodological Answer:

The compound’s sulfonylurea bridge and pyrimidinyl group create hydrogen-bonding motifs critical for stability. Crystal structure analysis of analogous sulfonamides (e.g., 2-aminoanilinium salts) reveals [010] chain formation via N–H⋯O bonds, suggesting similar intermolecular interactions may stabilize the solid-state structure . Degradation studies under varying pH and UV exposure can identify labile functional groups (e.g., ester hydrolysis) .

Advanced: What methodologies resolve contradictions in its reported biological activity (herbicidal vs. antibacterial)?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies are essential. For instance, sulfadimidine sodium (an antibacterial sulfonamide) lacks the benzoate ester and sulfonylurea linker present in the target compound, which likely shifts activity toward acetolactate synthase (ALS) inhibition in plants . Enzyme kinetics assays (e.g., ALS inhibition IC₅₀) and microbial susceptibility testing can clarify mechanistic divergence. Cross-referencing CRDC subclasses like RDF2050107 (particle technology) ensures uniform compound dispersion in bioassays .

Advanced: How can computational modeling predict environmental behavior or metabolic pathways?

Methodological Answer:

Density functional theory (DFT) calculates electron distribution at the sulfonylurea moiety to predict hydrolysis susceptibility. Molecular docking (e.g., AutoDock Vina) models interactions with ALS enzymes, identifying key residues (e.g., Val571 in Arabidopsis thaliana) for binding affinity . Integrating these with biodegradation studies (e.g., soil half-life under aerobic conditions) aligns with CRDC RDF2050106 (fuel/renewable engineering) for eco-toxicity profiling .

Basic: What analytical techniques validate its identity and purity post-synthesis?

Methodological Answer:

- LC-MS/MS : Confirms molecular ion ([M+1]⁺ = 653) and fragments (e.g., loss of -SO₂NH₂).

- ¹H/¹³C NMR : Assigns methoxy (δ 3.72 ppm) and pyrimidinyl protons (δ 2.04 ppm) .

- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in analogous sulfonate salts .

Advanced: How to design experiments assessing its environmental persistence and non-target toxicity?

Methodological Answer:

- Soil Microcosm Studies : Monitor degradation via HPLC under varying pH/temperature, referencing CRDC RDF2050105 (combustion engineering) for thermal stability insights .

- Ecotoxicology Assays : Use Daphnia magna or algal models to measure LC₅₀, linking results to structural features (e.g., sulfonylurea’s hydrolytic half-life) .

- Theoretical Frameworks : Apply Guiding Principle 2 () to connect degradation pathways to ecological risk models .

Advanced: What strategies address contradictions in spectroscopic data across studies?

Methodological Answer:

- Standardized Protocols : Use CRDC RDF2050108 (process control) to ensure consistent solvent purity and instrument calibration .

- Multivariate Analysis : Compare NMR/IR spectra with quantum-chemically predicted values (e.g., Gaussian 16) to identify solvent artifacts .

- Collaborative Validation : Cross-check data with independent labs, as seen in multi-institutional pesticide studies .

Basic: How does its structural classification inform literature search strategies?

Methodological Answer:

Using IUPAC names and CAS numbers avoids ambiguity. For example, synonyms like "sulfometuron methyl ester" () and cross-referencing CRDC subclasses (e.g., RDF2050103 for chemical engineering) streamline database queries . Bibliometric tools () map trends in herbicide research, filtering studies by methodological rigor .

Advanced: What interdisciplinary approaches enhance mechanistic understanding of its herbicidal action?

Methodological Answer:

- Enzyme Kinetics : Measure ALS inhibition kinetics (Km/Vmax) using purified plant enzymes.

- Omics Integration : Transcriptomics/proteomics identify plant stress responses (e.g., glutathione-S-transferase upregulation).

- Quadripolar Model : Apply Bruyne’s framework (theoretical, epistemological, morphological, technical poles) to unify biochemical and engineering perspectives .

Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protonation states .

- Experimental Replication : Repeat assays under controlled conditions (CRDC RDF2050104 for separation consistency) .

- Meta-Analysis : Systematically review studies using ’s proposal guidelines to identify methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。